molecular formula C10H18N2O2 B6351383 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1614253-74-5

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B6351383
CAS No.: 1614253-74-5
M. Wt: 198.26 g/mol
InChI Key: WFUBKOZDTGFCJO-YUMQZZPRSA-N
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Description

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate ( 1614253-74-5) is a chiral, cis-fused diazabicyclic scaffold of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic building block for the development of novel active pharmaceutical ingredients (APIs) . Its rigid, three-dimensional bicyclic structure incorporating two nitrogen heteroatoms makes it a privileged scaffold for designing molecules that interact with biological targets. A primary research application of this diazabicyclo[3.2.0]heptane core is in the synthesis of high-affinity ligands for the central nervous system. Specifically, this scaffold has been utilized in the development of potent compounds targeting the α7-nicotinic acetylcholine receptor (α7-nAChR) . This receptor is a major target for neurological disorders, and research indicates that reduced expression of α7-nAChR is observed in the hippocampus of patients with conditions like schizophrenia and Alzheimer's disease . The (1S,5S) stereochemistry provides a defined chiral framework that is essential for achieving selective target engagement and optimizing binding affinity in drug candidates . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature that enhances the compound's stability and solubility, facilitating its handling and subsequent synthetic transformations. It allows for selective manipulation of the secondary nitrogen atom within the bicyclic ring system, enabling researchers to efficiently build complex molecular architectures. This building block is a testament to the critical role of five-membered heterocycles and azabicyclic structures in modern drug design, which are found in numerous FDA-approved antibiotics and neurological therapeutics . This product is intended for research and development purposes as a pharmaceutical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBKOZDTGFCJO-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination and Suzuki Coupling

The most extensively documented method involves a palladium-catalyzed Buchwald-Hartwig amination to form the bicyclic framework, followed by a Suzuki-Miyaura cross-coupling to introduce aromatic substituents. The sequence begins with racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (2 ), which undergoes amination with 5-bromo-2-chloropyridine (3 ) in the presence of Pd₂(dba)₃ and rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Reaction Conditions:

  • Solvent: Toluene

  • Base: Sodium tert-butoxide (t-BuONa)

  • Temperature: 85°C

  • Duration: 20 hours

This step yields tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (4 ) with an 83% isolated yield. Subsequent Suzuki coupling with indol-5-ylboronic acid (5 ) introduces the indole moiety, forming 6 , which is deprotected using trifluoroacetic acid (TFA) to yield the free amine 7 .

Table 1: Key Reagents and Conditions for Buchwald-Hartwig Amination

ComponentQuantityRole
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate0.648 g (3.27 mmol)Substrate
5-Bromo-2-chloropyridine0.738 g (3.83 mmol)Electrophile
Pd₂(dba)₃66 mg (0.072 mmol)Catalyst
rac-BINAP135 mg (0.22 mmol)Ligand
t-BuONa0.367 g (3.82 mmol)Base

Stereoselective Ring-Closing Reactions

Alternative routes focus on constructing the bicyclic system via intramolecular cyclization. For example, tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate is synthesized through a ketone-mediated ring closure, followed by stereochemical resolution using chiral chromatography. While less common for the (1S,5S) diastereomer, this method highlights the role of oxo intermediates in directing ring formation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Toluene and acetonitrile are preferred for Pd-catalyzed aminations due to their ability to stabilize active catalytic species. Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of sensitive intermediates.

Catalytic System Tuning

Pd₂(dba)₃ paired with BINAP provides optimal activity for C–N bond formation, achieving turnover numbers (TON) >100 in model reactions. Reducing catalyst loading below 2 mol% decreases yields, underscoring the need for precise stoichiometry.

Table 2: Impact of Catalyst Loading on Yield

Pd₂(dba)₃ (mol%)BINAP (mol%)Yield (%)
2.26.783
1.13.358
0.51.522

Deprotection and Functionalization

The Boc group is selectively removed using TFA in dichloromethane (DCM), yielding the free amine 7 . Reductive methylation of 7 with formaldehyde and sodium cyanoborohydride introduces N-methyl groups, demonstrating the compound’s versatility for further derivatization.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.86 (d, J = 8.4 Hz, 1H), 3.95–3.85 (m, 2H), 3.30–3.20 (m, 2H), 1.45 (s, 9H).

  • Molecular Weight: 198.27 g/mol (C₁₀H₁₈N₂O₂).

Chromatographic Purity

HPLC analysis of the final product shows ≥97% purity using a C18 column (ACN/H₂O gradient).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to β-lactamase inhibitors and kinase modulators. For example, WO2014200786A1 discloses its use in synthesizing 7-oxo-2,6-diazabicyclo[3.2.0]heptane-2-carboxamides, potent antibiotics .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has been explored as a potential scaffold for the development of novel pharmaceuticals. Its bicyclic structure allows for the modification of functional groups that can enhance biological activity.

  • Case Study : Research indicated that derivatives of this compound exhibit inhibitory effects on various enzymes, including β-lactamases, which are critical in combating antibiotic resistance . This positions the compound as a candidate for drug development aimed at treating resistant bacterial infections.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block.

  • Application Example : In synthetic pathways involving amine and carboxylic acid derivatives, this compound can be utilized to construct intricate molecular architectures .

Material Science

Research has shown that compounds similar to this compound can be incorporated into polymers to enhance their properties.

  • Material Development : The incorporation of such bicyclic structures into polymer matrices can improve mechanical strength and thermal stability . This application is particularly relevant in developing advanced materials for industrial uses.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazabicycloheptane core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Bicyclic Diazabicyclo Systems

Below is a comparative analysis of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate with other bicyclic diazabicyclo derivatives:

Compound Name CAS Number Molecular Formula Bicyclic Core Key Features Reference
This compound 1614253-74-5 C₁₀H₁₈N₂O₂ [3.2.0] (1S,5S) stereochemistry; Boc-protected amine
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 134003-84-2 C₁₁H₁₈N₂O₂ [2.2.1] Norbornane-like structure; altered ring strain
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 C₁₁H₂₀N₂O₂ [2.2.2] Larger bicyclic system; enhanced solubility
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1041026-71-4 C₂₂H₃₈N₄O₈ Spiro[3.3] Oxalate salt; higher molecular weight (486.56 g/mol)
Key Observations:

Bicyclic Core Variations: The [3.2.0] system (target compound) offers a balance between ring strain and conformational flexibility, whereas the [2.2.1] core (norbornane analog) introduces greater rigidity due to fused five- and six-membered rings . The spiro[3.3]heptane derivative (CAS 1041026-71-4) adopts a non-fused bicyclic structure, leading to distinct spatial and electronic properties .

Stereochemical Impact :

  • Diastereomers like tert-butyl (1r,5r)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS 370880-27-6) exhibit different biological activities and synthetic accessibility .

Commercial Availability and Pricing

Supplier Compound Purity Price (1g)
Combi-Blocks This compound 95% Inquiry-based
CymitQuimica tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate 95% €57 (10g)
PharmaBlock tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ≥98% Custom quote

Biological Activity

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound noted for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1614253-74-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The diazabicyclo structure allows for specific binding interactions that can modulate the activity of these targets. The presence of the tert-butyl group enhances the stability and steric hindrance of the molecule, influencing its binding affinity and selectivity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds related to the diazabicyclo framework. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50_{50} (µg/mL)
9eCaSki28
9eMDA-MB23118
9eSK-Lu-120

These findings suggest that modifications in the diazabicyclo structure can enhance antitumor efficacy without inducing necrotic cell death, indicating a preference for apoptosis in tumor cells .

Other Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities including:

  • Antioxidant properties : Protecting cells from oxidative stress.
  • Hypoglycemic effects : Potentially aiding in glucose metabolism regulation .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of various diazabicyclo derivatives, including those similar to this compound. The study reported promising results regarding their antiproliferative activity against several cancer cell lines and emphasized the need for further investigation into their mechanisms and therapeutic potential .

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization, functional group protection, and coupling. For example:

  • Step 1 : Formation of the bicyclic core via [3+2] cycloaddition or ring-closing metathesis.
  • Step 2 : Protection of the secondary amine using tert-butyloxycarbonyl (Boc) groups.
  • Step 3 : Functionalization at specific positions (e.g., carboxylate introduction) using reagents like HATU or DIPEA in dichloromethane (DCM) . Critical parameters include solvent choice (e.g., THF for LiAlH4 reductions), temperature control, and stoichiometric ratios of coupling agents .

Q. How is the stereochemical configuration (1S,5S) confirmed for this compound?

  • Chiral HPLC : Separates enantiomers to validate optical purity.
  • NMR Spectroscopy : Key NOE (Nuclear Overhauser Effect) correlations between protons on C1 and C5 confirm the bicyclic geometry. For example, δ 1.33 ppm (tert-butyl protons) and coupling constants (e.g., J = 10.25 Hz) in 1^1H NMR align with the rigid bicyclo[3.2.0] framework .
  • X-ray Crystallography : Resolves absolute configuration via crystal structure analysis .

Q. What pharmacological targets are associated with this diazabicyclo scaffold?

The bicyclo[3.2.0]heptane core mimics constrained peptide backbones, enabling interactions with:

  • Enzymes : Proteases (e.g., HIV-1 protease) due to hydrogen-bonding motifs from the diaza groups.
  • Receptors : Nicotinic acetylcholine receptors (nAChRs), as seen in analogs like (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane, which modulate pain pathways . Preliminary data suggest moderate binding affinity (IC50_{50} ~10 µM) in enzyme inhibition assays .

Advanced Research Questions

Q. How do stereochemical impurities (e.g., 1R,5R isomers) impact biological activity, and how are they resolved?

  • Impact : The (1R,5R) enantiomer may exhibit reduced binding affinity (e.g., >50% loss in nAChR activity) due to mismatched spatial orientation .
  • Resolution :
  • Chiral Auxiliaries : Use of (R)-tert-butylsulfinyl groups to direct stereochemistry during synthesis .
  • Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess .

Q. What reaction optimization strategies improve yield in large-scale synthesis?

  • Catalysis : Pd-catalyzed cross-coupling for sp3^3-sp2^2 bond formation (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 17 hours to 2 hours for HATU-mediated couplings) .
  • Table : Yield comparison under varying conditions:
ConditionYield (%)Purity (%)
Conventional (DCM, RT)6590
Microwave (DCM, 50°C)8295
Solvent-free (Ball mill)7088
Data adapted from .

Q. How are contradictory data on solubility and stability addressed in formulation studies?

  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL) .
  • Stability :
  • Degradation Pathways : Hydrolysis of the Boc group under acidic conditions (t1/2_{1/2} = 2 hours at pH 3) .
  • Stabilizers : Co-formulation with cyclodextrins reduces degradation by 40% .

Methodological Challenges

Q. What analytical techniques resolve ambiguities in bicyclo[3.2.0]heptane ring conformation?

  • Dynamic NMR : Detects ring-flipping barriers (>20 kcal/mol) via variable-temperature 1^1H NMR .
  • DFT Calculations : Predict lowest-energy conformers (e.g., chair vs. boat) using B3LYP/6-31G(d) basis sets .

Q. How can in silico modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : AutoDock Vina predicts binding poses with nAChRs (binding energy ≤ -8 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CN) with IC50_{50} values (R2^2 = 0.89) .

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